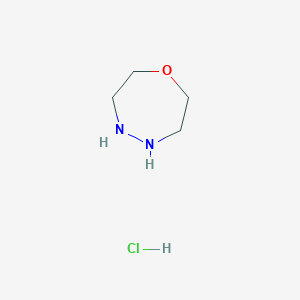

1,4,5-Oxadiazepane hydrochloride

Description

BenchChem offers high-quality 1,4,5-Oxadiazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,5-Oxadiazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4,5-oxadiazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3-7-4-2-6-5-1;/h5-6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQWIZFPRGIKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1,4,5-Oxadiazepane hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,4,5-oxadiazepane exhibit significant antibacterial properties. For example:

| Compound Name | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | Bacillus subtilis | 2.14 |

| Compound B | Salmonella typhi | 0.63 |

These findings suggest that structural modifications can significantly enhance the antibacterial efficacy of these compounds.

Enzyme Inhibition

Another area of research focuses on the enzyme inhibition capabilities of synthesized oxadiazepane derivatives. Studies indicate effective inhibition of urease activity at low concentrations:

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound C | Urease | 1.13 |

| Compound D | Urease | 6.28 |

This positions these compounds as potential therapeutic agents for conditions such as kidney stones where urease plays a critical role.

Agricultural Applications

The compound is also utilized in the development of herbicides. Notably, pinoxaden, a novel graminicide derived from 1,4,5-oxadiazepane, has shown effectiveness in controlling grassy weeds in crops like wheat and barley. The compound's mechanism involves inhibiting specific biochemical pathways crucial for weed growth .

Industrial Applications

In addition to its biological applications, 1,4,5-oxadiazepane hydrochloride plays a role in materials science as an intermediate in the synthesis of polymers and coordination polymers. Its unique chemical properties make it suitable for various industrial processes .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxadiazepane derivatives against resistant bacterial strains, several compounds exhibited notable potency. The results indicated that modifications to the oxadiazepane structure can enhance antibacterial activity significantly.

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibition capabilities revealed that synthesized oxadiazepane derivatives effectively inhibited urease activity at low concentrations (IC50 values ranging from 1.13 µM to 6.28 µM), suggesting their potential use in treating conditions related to urease activity .

Preparation Methods

Reaction Mechanism and Conditions

The base-mediated route involves the cleavage of acyl groups from 4,5-diacyl--oxadiazepines using alkaline hydroxides or carbonates. Potassium hydroxide (KOH) in aqueous or alcoholic solutions (40–65% concentration) is preferred, with stoichiometric ratios of 1–1.3 equivalents per acyl group. The reaction proceeds at elevated temperatures (90–100°C) over 2–6 hours, generating the free base of 1,4,5-oxadiazepane alongside acetate byproducts.

Example Protocol (Batch Process):

- Step 1: 111.0 g of 4,5-diacetyl--oxadiazepine (92.1% purity) is mixed with 47.2 g water and 110 g potassium acetate at 90–95°C.

- Step 2: 118.2 g of 60% KOH is added dropwise over 1 hour, maintaining the temperature at 95–100°C for 4 hours.

- Step 3: The mixture is cooled to 70–75°C and extracted with chlorobenzene, yielding 86.4% isolated 1,4,5-oxadiazepane.

Solvent and Extraction Optimization

Polar solvents like dimethyl sulfoxide (DMSO) or water facilitate reaction homogeneity, while chlorobenzene enables phase separation during extraction. The addition of potassium acetate (≥98% purity) enhances product isolation by salting out the oxadiazepane into the organic phase. Continuous extraction methods reduce processing time but require precise temperature control (60–80°C) to prevent emulsion formation.

Yield and Purity Metrics

- Isolated Yield: 60–95% (batch-dependent).

- Purity: ~90% after extraction.

- Volumetric Advantage: Avoids viscous suspensions associated with hydrohalide salts, improving stirrability and scalability.

Acid-Mediated Deprotection Using Hydrohalic Acids

Hydrochloric Acid Application

In contrast, the acid-mediated method employs hydrohalic acids (e.g., HCl) to directly form 1,4,5-oxadiazepane hydrochloride. This one-pot approach eliminates the need for subsequent protonation, as the hydrochloride salt precipitates upon acid addition. Phase transfer catalysts (e.g., benzyltriethylammonium chloride) accelerate the reaction in alcoholic solvents.

Example Protocol:

- Step 1: 140 g N,N′-diacetylhydrazine is reacted with 2,2′-dichlorodiethyl ether in DMSO at 80–85°C under vacuum (20–40 mbar).

- Step 2: The intermediate 4,5-diacetyl--oxadiazepine is isolated via crystallization from 1-pentanol (52.3% yield).

- Step 3: The diacetyl derivative is treated with 2–5 equivalents of HCl in methanol, yielding the hydrochloride salt at 50°C over 12–14 hours.

Challenges and Mitigations

- Byproduct Formation: Excess HCl may protonate the oxadiazepane ring, necessitating strict stoichiometric control.

- Isolation Complexity: Hydrohalide salts form viscous suspensions, complicating filtration. This is mitigated by in situ salt addition (e.g., potassium acetate) to precipitate the product.

Yield and Purity Metrics

Comparative Analysis of Methodologies

| Parameter | Base-Mediated Route | Acid-Mediated Route |

|---|---|---|

| Reagent Cost | Higher (KOH, chlorobenzene) | Lower (HCl, methanol) |

| Reaction Time | 4–6 hours | 12–14 hours |

| Isolation Complexity | Moderate (extraction required) | High (viscous suspensions) |

| Thermal Stability | Excellent (stable at 100°C) | Moderate (degradation above 80°C) |

| Scalability | High (continuous extraction) | Limited (batch-only) |

The base-mediated method excels in thermal stability and scalability, whereas the acid route offers cost efficiency but struggles with isolation challenges.

Applications in Agrochemical Synthesis

1,4,5-Oxadiazepane hydrochloride serves as a precursor to tetrahydropyrazolodione herbicides, which inhibit acetolactate synthase in weeds. Its synthesis is optimized for large-scale production, with patent data emphasizing reproducibility and minimal byproduct generation. Future research should explore catalytic deacylation and solvent recycling to enhance sustainability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4,5-Oxadiazepane hydrochloride, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves cyclization of precursors such as amino alcohols or halogenated compounds under basic conditions. For example, reacting appropriately substituted amines with epoxides or halohydrins can yield the oxadiazepane ring, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization includes adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and catalyst selection (e.g., triethylamine) to improve yield and purity. Industrial-scale methods may employ solvent extraction and crystallization for purification .

Table 1: Example Synthetic Routes

| Precursor | Reaction Conditions | Key Step | Reference |

|---|---|---|---|

| Amino alcohol + epoxide | Base (KOH), 70°C, 12 hrs | Cyclization | |

| Halohydrin + amine | NaHCO₃, DMF, 80°C, 24 hrs | Nucleophilic substitution |

Q. How is 1,4,5-Oxadiazepane hydrochloride characterized analytically?

- Methodology : Analytical characterization employs:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/methanol and phosphate buffer (pH 7.8), as described for related oxazepane derivatives .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm ring structure and substituents .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 143.1 for the free base) .

Q. What stability considerations are critical for storing 1,4,5-Oxadiazepane hydrochloride?

- Methodology : The compound is hygroscopic and should be stored in airtight containers at –20°C under inert gas (e.g., argon). Stability testing under accelerated conditions (40°C/75% RH for 6 months) can assess degradation, with HPLC monitoring for impurities like hydrolyzed byproducts .

Q. What biological activities have been explored for 1,4,5-Oxadiazepane derivatives?

- Methodology : Preliminary studies on structurally similar compounds (e.g., oxazepane hydrochlorides) suggest potential antimicrobial activity via bacterial membrane disruption assays (MIC values against E. coli and S. aureus) and neuroactivity via receptor-binding studies (e.g., GABAₐ modulation) . For 1,4,5-Oxadiazepane derivatives, in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and enzyme inhibition studies (e.g., kinase screens) are recommended .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of 1,4,5-Oxadiazepane hydrochloride?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate logP (predicted ~0.95), pKa (~8.24), and solubility. Molecular dynamics simulations can model aqueous stability and interactions with biological targets (e.g., docking studies with β-lactamases) . Predicted boiling point (153°C) and density (0.951 g/cm³) align with PubChem data .

Q. What strategies resolve contradictions in biological activity data for 1,4,5-Oxadiazepane derivatives?

- Methodology :

- Dose-Response Analysis : Validate discrepancies using standardized assays (e.g., IC₅₀ determination in triplicate).

- Impurity Profiling : Compare batch-specific impurities via HPLC-MS to rule out contaminant-driven effects .

- Receptor Specificity : Use knockout cell lines or siRNA silencing to confirm target engagement .

Q. How can reaction conditions be optimized for scalable synthesis of 1,4,5-Oxadiazepane hydrochloride?

- Methodology : Employ design of experiments (DoE) to test variables:

-

Catalyst Screening : Evaluate bases (e.g., DBU vs. K₂CO₃) for cyclization efficiency.

-

Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for reaction rate and yield .

-

Workflow Integration : Use flow chemistry for continuous production, reducing side reactions .

Table 2: Optimization Parameters

Variable Range Tested Optimal Condition Outcome (Yield) Temperature 50–90°C 70°C 78% Base KOH, NaHCO₃, DBU DBU 85%

Q. What advanced analytical techniques are used for impurity profiling in 1,4,5-Oxadiazepane hydrochloride?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.